BTK Biochemical Inhibition: Nanomolar Potency Differentiates from Structurally Divergent BTK Inhibitor Chemotypes
The target compound demonstrates an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay as recorded in BindingDB . By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits an IC₅₀ of 0.5 nM in analogous biochemical assays . This indicates that the compound achieves nanomolar potency on par with leading BTK chemotypes, despite belonging to a structurally distinct urea-based scaffold. IMPORTANT CAVEAT: This is a cross-study comparison; no head-to-head study with the same assay protocol is available. The BTK IC₅₀ value derives from a patent-associated database entry and has not been independently validated in peer-reviewed publications.
| Evidence Dimension | BTK biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Ibrutinib IC₅₀ = 0.5 nM |
| Quantified Difference | Target compound is approximately 2-fold less potent than ibrutinib in cross-study comparison |
| Conditions | Biochemical BTK inhibition assay; exact protocol details not publicly available for target compound |
Why This Matters
For researchers screening BTK inhibitors, the nanomolar potency of this urea-based compound against BTK represents a distinct chemotype opportunity compared to the well-precedented pyrazolo-pyrimidine and aminopyrimidine scaffolds, potentially offering different selectivity and resistance profiles.
- [1] BindingDB. MonomerID 658441. IC₅₀: 1 nM against BTK. Ligand: US20240083900, Example 99. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107(29):13075-13080. (Ibrutinib BTK IC₅₀: 0.5 nM). View Source
